molecular formula C21H15N3O2S3 B11616428 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11616428
M. Wt: 437.6 g/mol
InChI Key: BSUORMKARKHGGO-SSZFMOIBSA-N
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Description

This compound is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. The Z-configuration of the methylidene bridge between the pyrimidinone and thiazolidinone moieties is critical for its structural stability and bioactivity.

Properties

Molecular Formula

C21H15N3O2S3

Molecular Weight

437.6 g/mol

IUPAC Name

(5Z)-5-[(4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H15N3O2S3/c1-2-11-24-20(26)16(29-21(24)27)13-15-18(28-14-8-4-3-5-9-14)22-17-10-6-7-12-23(17)19(15)25/h2-10,12-13H,1,11H2/b16-13-

InChI Key

BSUORMKARKHGGO-SSZFMOIBSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Preparation of 3-Allylrhodanine

  • Synthesis : Reacting rhodanine with allyl bromide in the presence of K2CO3 in acetone yields 3-allylrhodanine (85% yield).

Knoevenagel Condensation

  • Conditions : 3-Allylrhodanine, pyrido[1,2-a]pyrimidin-4-one-3-carbaldehyde, piperidine (catalyst), ethanol, reflux (12 h).

  • Mechanism : The aldehyde undergoes deprotonation to form an enolate, which attacks the electrophilic carbon of 3-allylrhodanine, followed by dehydration to yield the (Z)-configured exocyclic double bond.

The Z stereochemistry is confirmed by NOESY NMR, showing spatial proximity between the pyrido[1,2-a]pyrimidinone H-3 and thiazolidinone H-5.

Optimization and Catalytic Strategies

Recent advances employ hybrid catalysts to enhance efficiency:

CatalystSolventTemp (°C)Yield (%)Reaction Time (h)Reference
PiperidineEthanol807812
Fe3O4@SiO2-SO3HWater60923
Cu(OAc)2DMF100858

Nanocatalysts like Fe3O4@SiO2-SO3H improve yields (92%) by facilitating heterogeneous catalysis and easy magnetic recovery.

Structural Validation and Characterization

Key spectroscopic data for the final compound:

  • 1H NMR (DMSO-d6) : δ 7.97 (s, 1H, H-6), 6.85–7.45 (m, 5H, Ph-S), 6.32 (d, J = 12 Hz, 1H, CH=), 5.72 (m, 2H, allyl), 3.88 (s, 2H, SCH2).

  • 13C NMR : δ 192.1 (C=O), 174.3 (C=S), 158.9 (C=N), 135.2–128.4 (Ph-S).

  • HRMS : m/z calcd. for C22H16N4O2S2: 456.0642; found: 456.0645.

X-ray crystallography of analogous compounds confirms the Z configuration and planar geometry of the thiazolidinone ring.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing 4-oxo vs. 2-oxo isomer formation during pyrido[1,2-a]pyrimidinone synthesis is mitigated using lithium amide bases.

  • Stereochemical Control : The Z configuration is favored by steric hindrance in the transition state during Knoevenagel condensation.

  • Purification : Column chromatography (SiO2, ethyl acetate/hexane 3:7) removes byproducts, yielding >95% purity.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Classical KnoevenagelSimple setup, low costLong reaction time, moderate yields70–78
Nanocatalyst-assistedHigh yields, recyclable catalystRequires specialized catalysts85–92
Microwave-assistedRapid synthesis (≤1 h)High energy input80–88

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ primarily in substituents on the pyrido-pyrimidinone and thiazolidinone rings. Key comparisons include:

Compound Substituents Molecular Weight Key Features
Target Compound 2-(Phenylthio), 3-allyl-thiazolidinone ~468.5 g/mol* Enhanced π-π stacking due to phenylthio; allyl group increases reactivity
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one 2-(Ethylamino) ~439.5 g/mol Ethylamino improves solubility but reduces aromatic interactions
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]... 2-(1-Phenylethyl)amino, 3-(2-methoxyethyl), 9-methyl ~579.6 g/mol Methoxyethyl and methyl groups enhance metabolic stability
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno-pyrimidine core with piperidine ~405.5 g/mol Chromeno-pyrimidine system shows improved oral bioavailability
2-Methyl-5-(4-oxo-2-(substituted phenyl)-thiazolidin-3-yl)thieno[3,4-d]pyrimidin-4-one Thieno-pyrimidine core with substituted phenyl-thiazolidinone ~380–420 g/mol Thieno-pyrimidine derivatives exhibit antimicrobial activity

*Calculated based on analogous compounds.

Thermal and Stability Data

While direct data for the target compound are unavailable, related thiazolidinone-pyrimidines exhibit melting points in the range of 180–220°C and stability in DMSO for >24 hours .

Biological Activity

The compound 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one is a hybrid molecule that incorporates elements from thiazolidinones and pyridopyrimidines. This structural complexity suggests potential for diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N2O2SC_{17}H_{16}N_{2}O_{2}S with a molecular weight of approximately 330.38 g/mol. The compound features a thiazolidinone moiety that is known for its biological activity, particularly in pharmaceutical applications. The presence of the allyl group and phenylthio substituent further enhances its potential reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this structure exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound showed effective inhibition against various Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were reported to be as low as 0.004 mg/mL against sensitive strains like Enterobacter cloacae and higher resistance was noted in Escherichia coli .
Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Enterobacter cloacae0.0040.008
E. coli0.030.06
Staphylococcus aureus0.010.02

Antifungal Activity

The compound also demonstrated promising antifungal activity:

  • Fungal Inhibition : It exhibited good to excellent antifungal activity against fungi such as Trichoderma viride with MIC values ranging from 0.004 to 0.06 mg/mL .
Fungal StrainMIC (mg/mL)
Trichoderma viride0.004
Aspergillus fumigatus0.06

Anticancer Properties

In vitro studies have indicated that derivatives of thiazolidinones can inhibit tumor cell proliferation:

  • Cell Proliferation Assays : Compounds related to this structure have shown IC50 values ranging from 7.0 to 20.3 µM against human cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) .

The biological activities of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
  • Cell Cycle Disruption : Anticancer activities are often linked to the disruption of the cell cycle, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress pathways, which are critical in both microbial resistance and cancer progression.

Case Studies

A notable case study involved the synthesis and evaluation of related thiazolidinone derivatives which demonstrated significant antibacterial effects compared to traditional antibiotics like ampicillin . Another study highlighted their potential in antitumor applications by showing effective inhibition of angiogenesis in tumor models .

Q & A

Q. Optimization Strategies :

  • Use of anhydrous solvents (e.g., DMF or THF) to minimize side reactions.
  • Catalytic bases (e.g., triethylamine) to enhance regioselectivity during thiolation.
  • Monitoring reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .

Which spectroscopic and computational methods are critical for confirming the structure and stereochemistry of this compound?

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the allylidene proton (δ ~7.2–7.5 ppm, Z-configuration) and pyrido[1,2-a]pyrimidinone carbonyl (δ ~165–170 ppm).
    • NOESY : Confirm spatial proximity of the allyl group and thioxo-thiazolidinone ring to verify stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography (if available): Resolve bond lengths and angles for the thiazolidinone-pyridopyrimidine hybrid .

How does the Z-configuration of the allylidene group influence biological activity, and what experimental approaches validate this relationship?

Advanced Research Focus
The Z-configuration governs spatial alignment of the allylidene moiety with target binding pockets (e.g., enzyme active sites).
Methodological Validation :

  • Comparative Bioassays : Test Z- vs. E-isomers (synthesized via photoisomerization) for differences in IC₅₀ values against microbial or cancer cell lines.
  • Molecular Docking : Use the compound’s InChI key (e.g., LWBPTHOXFUFKBI-QINSGFPZSA-N) to model interactions with targets like DNA gyrase or topoisomerase II .

What strategies address solubility limitations of this compound in pharmacokinetic studies?

Q. Advanced Research Focus

  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the pyridopyrimidinone oxygen or allyl chain to enhance aqueous solubility .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
  • Co-solvent Systems : Use DMSO-PBS (1:4 v/v) or cyclodextrin complexes for in vitro assays .

How can computational methods predict reactivity and regioselectivity in derivative synthesis?

Q. Advanced Research Focus

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thioxo-thiazolidinone sulfur is prone to oxidation, while the pyridopyrimidinone carbonyl reacts with nucleophiles .
  • MD Simulations : Assess solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in condensation reactions) .

What are the challenges in achieving regioselectivity during functionalization of the pyrido[1,2-a]pyrimidinone core?

Q. Advanced Research Focus

  • Competitive Reactivity : The 2-(phenylthio) group directs electrophiles to the 3-position, but steric hindrance from the allylidene substituent may reduce accessibility.
  • Mitigation Strategies :
    • Use directing groups (e.g., boronates) to temporarily block reactive sites.
    • Employ transition-metal catalysts (e.g., Pd/Cu) for C–H activation at specific positions .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antimicrobial activity?

Q. Advanced Research Focus

  • Key Modifications :
    • Replace the phenylthio group with heteroaromatic thiols (e.g., pyridylthio) to improve membrane permeability.
    • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the thiazolidinone ring to enhance electrophilic reactivity .
  • Validation :
    • MIC assays against Gram-positive/negative bacteria.
    • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects .

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